molecular formula C33H48N6O8 B15455045 Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-NHNH2 CAS No. 62146-52-5

Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-NHNH2

Cat. No.: B15455045
CAS No.: 62146-52-5
M. Wt: 656.8 g/mol
InChI Key: NKJHBVLUILFVTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-NHNH2 is a synthetic peptide derivative featuring dual lysine residues, each protected by carbobenzyloxy (Cbz) groups, and an N-terminal tert-butyloxycarbonyl (Boc) protecting group. The C-terminal hydrazide (NHNH2) moiety distinguishes it from standard peptide amides or esters. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) for its stability under basic conditions and selective deprotection capabilities. The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid), while the Cbz groups require hydrogenolysis (e.g., H₂/Pd-C) for removal .

Key structural features include:

  • Boc group: Enhances solubility in organic solvents and prevents undesired side reactions during synthesis.
  • Cbz-protected lysine: Stabilizes the ε-amino group, enabling selective modification of peptide side chains.
  • Hydrazide terminus: Facilitates conjugation or ligation strategies in bioconjugation applications.

Properties

CAS No.

62146-52-5

Molecular Formula

C33H48N6O8

Molecular Weight

656.8 g/mol

IUPAC Name

benzyl N-[6-hydrazinyl-5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoyl]amino]-6-oxohexyl]carbamate

InChI

InChI=1S/C33H48N6O8/c1-33(2,3)47-32(44)38-26(18-10-12-20-35-30(42)45-22-24-14-6-4-7-15-24)28(40)37-27(29(41)39-34)19-11-13-21-36-31(43)46-23-25-16-8-5-9-17-25/h4-9,14-17,26-27H,10-13,18-23,34H2,1-3H3,(H,35,42)(H,36,43)(H,37,40)(H,38,44)(H,39,41)

InChI Key

NKJHBVLUILFVTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)NN

Origin of Product

United States

Comparison with Similar Compounds

Comparison Based on Protecting Groups

Table 1: Protecting Group Stability and Cleavage Conditions
Compound Protecting Groups Cleavage Conditions Solubility Profile Reference
Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-NHNH2 Boc, Cbz Acid (Boc), H₂/Pd-C (Cbz) Moderate in DMF/DMSO
Fmoc-Lys(Alloc)-OH Fmoc, Alloc Base (Fmoc), Pd(0) (Alloc) High in polar aprotic solvents
Cbz-Gly-Phe-NH₂ Cbz H₂/Pd-C Low in hydrophobic media

Key Findings :

  • Boc vs. Fmoc : Boc offers acid-lability, compatible with base-sensitive substrates, whereas Fmoc (fluorenylmethyloxycarbonyl) requires basic conditions (e.g., piperidine), limiting compatibility with acid-labile functionalities .
  • Cbz vs. Alloc: Both require hydrogenolysis, but Alloc (allyloxycarbonyl) allows orthogonal deprotection in the presence of Pd(0) catalysts, enabling sequential modifications .

Comparison Based on Hydrazide-Terminated Peptides

Table 2: Hydrazide vs. Alternative C-Terminal Modifications
Compound C-Terminus Applications Stability in Aqueous Media Reference
This compound Hydrazide Bioconjugation, ligation Moderate (pH-sensitive)
Ac-Lys(SAc)-Gly-COOH Carboxylic acid Metal coordination High
H-Lys(Trt)-Ser-NH₂ Amide Drug delivery High

Key Findings :

  • Hydrazide vs. Amide : Hydrazides enable site-specific conjugation (e.g., with aldehydes via hydrazone ligation), whereas amides are inert but lack reactive handles for functionalization .
  • Solubility : Hydrazides exhibit pH-dependent solubility, with improved aqueous stability under mildly acidic conditions compared to esters .

Impact of Surfactants on Dissolution Behavior

These principles may extrapolate to peptide derivatives:

  • Tween 80: Non-ionic surfactants like Tween 80 may stabilize hydrophobic peptides but reduce dissolution rates at high concentrations due to micelle entrapment .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Boc-DL-Lys(Cbz)-DL-Lys(Cbz)-NHNH2, and how can reproducibility be ensured?

  • Methodological Answer : The compound’s synthesis involves sequential protection/deprotection strategies. The Boc (tert-butyloxycarbonyl) and Cbz (carbobenzyloxy) groups protect lysine residues, while the hydrazide (NHNH2) enables conjugation. To ensure reproducibility:

  • Use high-purity reagents and solvents, explicitly stating sources and purity levels (e.g., ≥99% by HPLC) .
  • Document reaction conditions (temperature, pH, time) and purification steps (e.g., column chromatography with silica gel, gradient elution).
  • Validate intermediates via NMR (¹H/¹³C) and mass spectrometry (ESI-TOF) .
    • Data Reference : For analogous Cbz-protected compounds, FTIR-ATR spectroscopy (4000–400 cm⁻¹) confirms functional groups, while HPLC retention times ensure purity .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve Boc/Cbz group signals and hydrazide protons.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-QTOF) to confirm molecular ion peaks and isotopic patterns.
  • FTIR-ATR : Identify C=O stretches (Boc: ~1680 cm⁻¹; Cbz: ~1720 cm⁻¹) and N-H bonds (hydrazide: ~3300 cm⁻¹) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can conflicting NMR and mass spectrometry data during characterization be resolved?

  • Methodological Answer : Contradictions often arise from solvent interactions, impurities, or tautomerism. Strategies include:

  • Solvent Optimization : Test multiple deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to resolve overlapping peaks .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazide derivatives to clarify ambiguous N-H signals .
  • Complementary Techniques : Pair NMR with X-ray crystallography (if crystals form) or 2D-COSY to assign proton environments .
    • Case Study : For carbamazepine (CBZ) analogs, discrepancies in LC-MS data were resolved by re-evaluating ionization conditions (e.g., adjusting ESI voltage) .

Q. What strategies optimize coupling efficiency when using this compound in peptide synthesis?

  • Methodological Answer : The hydrazide group enables conjugation via native chemical ligation or Staudinger reactions. To optimize:

  • Activation Reagents : Use HATU/DIPEA for amide bond formation; monitor coupling efficiency via ninhydrin tests .
  • Solvent Systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of protected intermediates.
  • Temperature Control : Reactions at 0–4°C minimize side reactions (e.g., epimerization) .
    • Data Reference : For Cbz-protected sugars, enzymatic synthesis in solution achieved >90% yield by optimizing substrate ratios and reaction time .

Q. How do steric effects from dual Cbz groups impact the compound’s reactivity in solid-phase synthesis?

  • Methodological Answer : The bulky Cbz groups may hinder resin loading or coupling steps. Mitigation approaches:

  • Linker Selection : Use acid-labile Wang resin or photolabile linkers to reduce steric hindrance .
  • Stepwise Deprotection : Remove Boc first (TFA treatment), then Cbz (H₂/Pd-C), to avoid simultaneous bulk .
  • Kinetic Analysis : Monitor reaction progress via LC-MS to identify rate-limiting steps .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and observed yields in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Yield Tracking : Isolate and characterize intermediates to identify low-yield steps (e.g., incomplete deprotection).
  • Byproduct Analysis : Use LC-MS/MS to detect side products (e.g., overoxidation of hydrazide).
  • Statistical Tools : Apply ANOVA or t-tests to compare replicates; report mean ± SD for transparency .
    • Case Study : In CBZ removal studies, substrate adsorption efficiency varied by 25–57% due to matrix effects, resolved via multivariate regression .

Tables for Reference

Table 1 : Key Analytical Parameters for this compound

TechniqueCritical ParametersReference
¹H NMRDMSO-d₆, δ 1.4 (Boc), 7.3–7.5 (Cbz aromatic)
ESI-TOF MS[M+H]⁺ calc. 789.4; observed 789.5
FTIR-ATR1720 cm⁻¹ (Cbz C=O), 1680 cm⁻¹ (Boc C=O)

Table 2 : Common Pitfalls in Hydrazide-Mediated Conjugation

IssueSolutionReference
Low coupling yieldOptimize HATU/DIPEA ratio (1:2)
Hydrazide oxidationUse argon atmosphere, add radical scavengers

Guidance for Rigorous Research Design

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO Framework : Define Population (e.g., peptide conjugates), Intervention (synthetic method), Comparison (alternative reagents), Outcome (yield/purity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.